(5-Methylbenzo[b]thiophen-2-yl)methanamine
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Overview
Description
(5-Methylbenzo[b]thiophen-2-yl)methanamine is an organic compound that belongs to the class of benzo[b]thiophenes This compound is characterized by a thiophene ring fused to a benzene ring, with a methyl group at the 5-position and a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylbenzo[b]thiophen-2-yl)methanamine typically involves the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Amination: The methanamine group is introduced through nucleophilic substitution reactions, often using amine precursors and suitable leaving groups.
Industrial Production Methods: Industrial production methods may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5-Methylbenzo[b]thiophen-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Methylbenzo[b]thiophen-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the methyl and methanamine groups.
(5-Methylbenzo[b]thiophene): Lacks the methanamine group.
(2-Aminobenzo[b]thiophene): Lacks the methyl group.
Uniqueness: (5-Methylbenzo[b]thiophen-2-yl)methanamine is unique due to the presence of both the methyl and methanamine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5-methyl-1-benzothiophen-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5H,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTWFDDISCPIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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